1-Naphthylmethyl glycidyl ether

Übersicht

Beschreibung

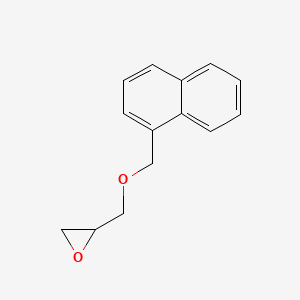

It has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol. This compound is characterized by the presence of a naphthyl group attached to a glycidyl ether moiety, making it a versatile intermediate in organic synthesis.

Wirkmechanismus

Mode of Action

During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Action Environment

The action, efficacy, and stability of 1-Naphthylmethyl glycidyl ether can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the cleavage of the C–O bond in the ether . Additionally, the temperature and flow rate of the reaction environment can affect the synthesis of the compound .

Biochemische Analyse

Cellular Effects

Related compounds such as 1-(1-naphthylmethyl)-piperazine (NMP) have been shown to create membrane destabilization in multi-drug resistant Klebsiella pneumoniae This suggests that 1-Naphthylmethyl glycidyl ether could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Glycidyl ethers are known to undergo reactions with a wide range of chemically related substrates This suggests that this compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Related compounds have shown mutagenic effects in Salmonella typhimurium This suggests that this compound could potentially have long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

Animal models are widely used to develop newer drugs for the treatment of various conditions . Therefore, it is possible that future studies could investigate the threshold effects, as well as any toxic or adverse effects at high doses, of this compound in animal models.

Metabolic Pathways

Metabolic pathways are crucial in understanding the biochemical transformations of compounds

Transport and Distribution

The etherification of glycerol with dodecanol through the use of homogeneous catalysts has been studied . This suggests that this compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation within cells and tissues.

Subcellular Localization

The subcellular location of a protein provides valuable insights into its functionalities

Vorbereitungsmethoden

1-Naphthylmethyl glycidyl ether can be synthesized through various methods. One common approach is the Williamson Ether Synthesis, which involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide . In this case, the naphthylmethyl alcohol is first converted to its corresponding alkoxide, which then reacts with epichlorohydrin to form the glycidyl ether.

Industrial production methods often involve the use of phase transfer catalysis (PTC) to enhance the reaction efficiency. A novel dual function membrane microreactor has been developed for the selective synthesis of this compound, achieving high selectivity and yield .

Analyse Chemischer Reaktionen

1-Naphthylmethyl glycidyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthylmethyl glycidyl ketones or aldehydes.

Reduction: Reduction reactions can convert the glycidyl ether to its corresponding alcohols.

Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions, forming different ethers or alcohols depending on the reagents used.

Common reagents for these reactions include strong acids like HBr or HI for cleavage, and bases like sodium hydride (NaH) for nucleophilic substitution . Major products formed from these reactions include naphthylmethyl alcohols, ketones, and substituted ethers.

Wissenschaftliche Forschungsanwendungen

1-Naphthylmethyl glycidyl ether has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of adhesives, coatings, and surfactants.

Vergleich Mit ähnlichen Verbindungen

1-Naphthylmethyl glycidyl ether can be compared with other glycidyl ethers such as phenyl glycidyl ether and biphenyl glycidyl ether. These compounds share similar structural features but differ in their aromatic substituents. The presence of the naphthyl group in this compound provides unique reactivity and selectivity in certain reactions .

Similar compounds include:

- Phenyl glycidyl ether

- Biphenyl glycidyl ether

- 4-(4-Nitrobenzyl) pyridine glycidyl ether

These compounds are used in various applications, but this compound stands out due to its specific reactivity and potential for selective synthesis .

Biologische Aktivität

1-Naphthylmethyl glycidyl ether (CAS No. 66931-57-5) is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an epoxide compound characterized by its glycidyl ether functional group attached to a naphthalene ring. The presence of the epoxide group contributes to its reactivity, allowing it to participate in various biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, potentially leading to various pharmacological effects. Key areas of interest include:

- Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Genotoxicity : There is evidence suggesting that this compound can induce DNA damage, raising concerns about its safety and potential carcinogenicity.

Cytotoxicity Studies

A study examining the cytotoxic effects of this compound on various cancer cell lines demonstrated a dose-dependent response. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 40 | Cell cycle arrest in G2/M phase |

| A549 | 30 | Inhibition of mitochondrial function |

These results indicate that the compound may serve as a lead for developing anticancer agents.

Enzyme Inhibition

Research has shown that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition kinetics were analyzed, revealing:

- Type of Inhibition : Competitive

- Ki Value : 15 µM

This suggests that the compound may alter the metabolism of co-administered drugs, necessitating caution in therapeutic applications.

Genotoxicity Assessment

Genotoxic effects were evaluated using the comet assay on human lymphocytes. The results indicated significant DNA strand breaks at concentrations above 50 µM, suggesting that exposure to high levels of this compound could pose genetic risks.

Case Studies

Several case studies have highlighted the implications of exposure to this compound in occupational settings:

- Occupational Exposure : A cohort study involving workers exposed to this compound reported increased incidences of respiratory issues and skin irritation.

- Environmental Impact : Analysis of wastewater from industries using this compound showed elevated levels of genotoxic metabolites, raising concerns about environmental contamination and public health risks.

Eigenschaften

IUPAC Name |

2-(naphthalen-1-ylmethoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-7-14-11(4-1)5-3-6-12(14)8-15-9-13-10-16-13/h1-7,13H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITJBKAOHXETFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985602 | |

| Record name | 2-{[(Naphthalen-1-yl)methoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66931-57-5 | |

| Record name | Propane, 1-(1-naphthylmethoxy)-2,3-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066931575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Naphthalen-1-yl)methoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.